

2,3-Dichloro-6-nitrobenzonitrile molecular structure and weight

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Compound of Interest

Compound Name: 2,3-Dichloro-6-nitrobenzonitrile

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An In-depth Technical Guide to 2,3-Dichloro-6-nitrobenzonitrile

This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **2,3-Dichloro-6-nitrobenzonitrile**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2,3-Dichloro-6-nitrobenzonitrile is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms, a nitro group, and a nitrile group.

Molecular Formula: $C_7H_2Cl_2N_2O_2$ [1][2]

Molecular Weight: 217.01 g/mol [1][2][3]

Chemical Identifiers:

- CAS Number: 2112-22-3 [1][3][4]
- InChI Key: RDFDRMZYAXQLRT-UHFFFAOYSA-N [1][3]
- SMILES String: [O-]--INVALID-LINK--c1ccc(Cl)c(Cl)c1C#N [3]

The structure of **2,3-Dichloro-6-nitrobenzonitrile** is foundational to its reactivity and its role as a key intermediate in the synthesis of various pharmaceutical compounds, including

Anagrelide.[4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **2,3-Dichloro-6-nitrobenzonitrile**.

Property	Value	Source
Molecular Weight	217.01 g/mol	[1][2][3]
Melting Point	93-96 °C	[1][3][4][5]
Boiling Point	343.7 °C at 760 mmHg	[5]
Density	1.6 ± 0.1 g/cm ³	[5]
Topological Polar Surface Area	69.6 Å ²	[5]

Experimental Protocols

Synthesis of 2,3-Dichloro-6-nitrobenzonitrile

A common method for the synthesis of **2,3-Dichloro-6-nitrobenzonitrile** involves the reaction of 1,2,3-trichloro-4-nitrobenzene with copper cyanide.[5]

Materials:

- 1,2,3-trichloro-4-nitrobenzene
- Copper (I) cyanide
- Dimethylformamide (DMF)
- Ferric chloride hexahydrate
- Concentrated hydrochloric acid
- Toluene

- Activated charcoal
- Methanol

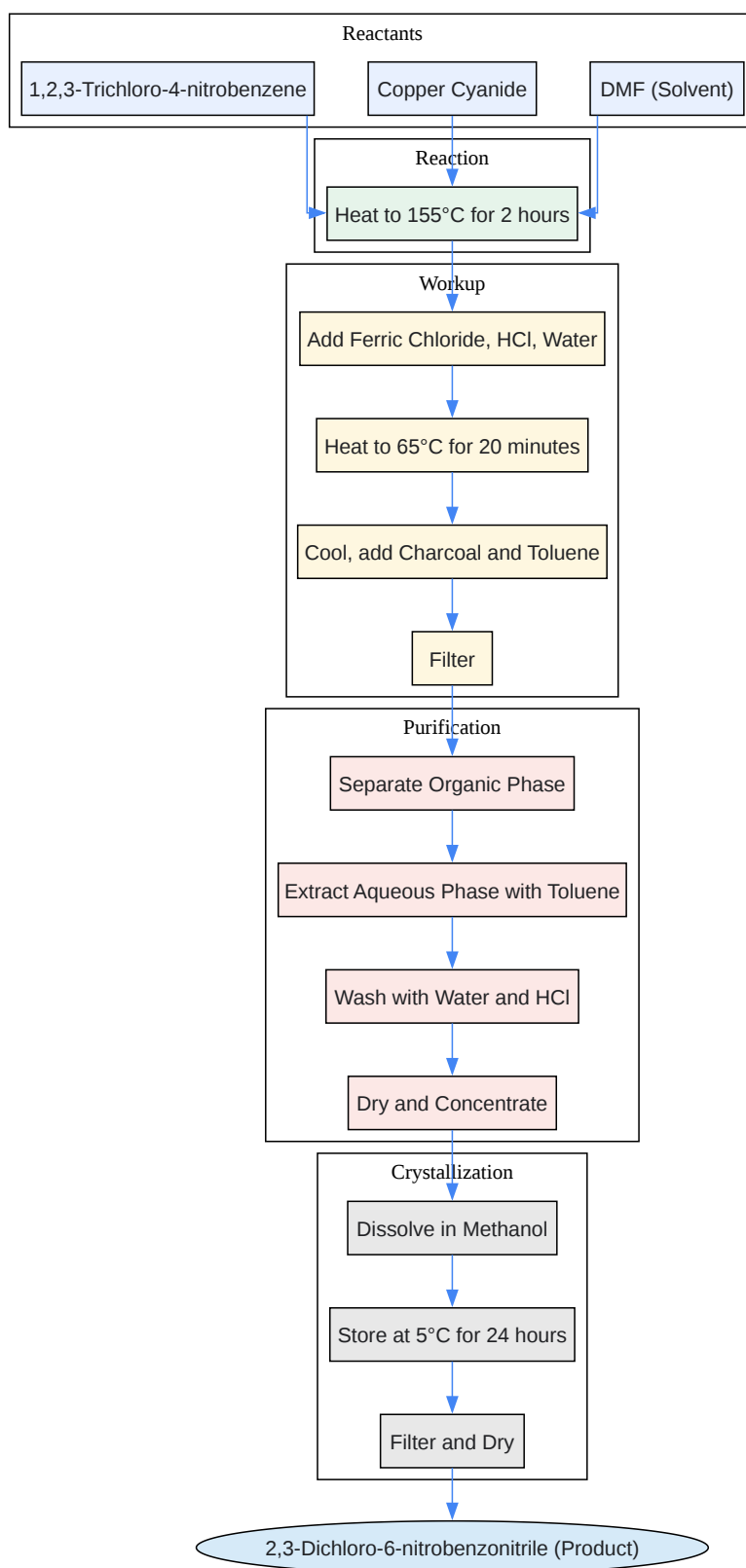
Procedure:

- A solution of 1.831 kg of 1,2,3-trichloro-4-nitrobenzene and 0.861 kg of copper cyanide in 1.21 L of DMF is prepared.[\[5\]](#)
- The reaction mixture is heated to 155 °C for 2 hours and subsequently cooled to room temperature.[\[5\]](#)
- A solution containing 3.24 kg of ferric chloride hexahydrate, 0.806 L of concentrated hydrochloric acid, and 4.87 L of water is added to the reaction mixture.[\[5\]](#)
- The mixture is then heated to 65 °C for 20 minutes.[\[5\]](#)
- After cooling, the mixture is stirred with 0.55 kg of activated charcoal and 4 L of toluene, followed by filtration.[\[5\]](#)
- The organic phase is separated, and the aqueous phase is extracted with toluene.[\[5\]](#)
- The combined toluene layers are washed with water and 6 N HCl, then dried and concentrated to yield a slurry.[\[5\]](#)
- The slurry is dissolved in 1.5 L of methanol and stored at 5 °C for 24 hours to facilitate crystallization.[\[5\]](#)
- The final product, **2,3-Dichloro-6-nitrobenzonitrile**, is collected by filtration, washed with cold methanol, and dried at 40 °C.[\[5\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2,3-Dichloro-6-nitrobenzonitrile**.



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Caption: Synthesis workflow for **2,3-Dichloro-6-nitrobenzonitrile**.

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